6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by the presence of bromine and chlorine substituents along with a methyl group attached to the benzimidazole core. This compound is notable for its diverse applications in pharmaceuticals, agrochemicals, and material sciences due to its unique structural and chemical properties. The International Chemical Identifier (InChI) for this compound is 1378947-22-8, and its molecular formula is .
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole can be sourced from various chemical suppliers and is primarily classified as an organic compound within the category of heterocycles. Its structure features a fused imidazole ring, which is significant for its biological activity and chemical reactivity .
The synthesis of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of suitable precursors. A common method includes the reaction of 2-chloro-1-methylbenzimidazole with brominating agents such as N-bromosuccinimide (NBS). This reaction is generally conducted in dichloromethane at room temperature to achieve selective bromination at the desired position .
In industrial settings, the synthesis may utilize continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to isolate high-purity products. The reaction conditions must be carefully controlled to prevent unwanted side reactions and ensure optimal yields .
The molecular structure of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole features a benzimidazole ring system with bromine and chlorine atoms occupying specific positions on the aromatic system. The presence of these halogens significantly influences the compound's reactivity and biological properties.
The compound's molecular weight is approximately 233.55 g/mol, with a melting point reported around 88 °C. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can provide further insights into its structural characteristics .
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions:
The reactivity of this compound is enhanced due to the presence of halogens, which can facilitate various transformation processes in organic synthesis. Detailed mechanistic studies are often conducted to understand these reactions better .
The mechanism of action for 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole primarily involves its interaction with specific biological targets. In enzymatic systems, it may act as an inhibitor by binding to active sites on enzymes, thereby blocking substrate access. The halogen substituents enhance binding affinity and specificity towards certain proteins, potentially interfering with cellular pathways and altering cellular functions .
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is typically a solid at room temperature. Its solubility varies based on solvent polarity but generally exhibits reasonable solubility in polar solvents.
The compound's chemical properties include:
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:
The benzoimidazole core—a fusion of benzene and imidazole rings—exhibits exceptional amphoteric properties (pKa ~5.6 for conjugate acid, ~12.8 for base) and aromatic character due to its π-electron sextet [7]. These features enable diverse non-covalent interactions (hydrogen bonding, π-π stacking, hydrophobic contacts) with biological targets, making it a "privileged scaffold" in drug design. Clinically approved drugs leveraging this scaffold include:
Table 1: Impact of Benzoimidazole Substitutions on Pharmacological Profiles
Substitution Pattern | Biological Target | Key Pharmacological Effect |
---|---|---|
C2 Aryl/heteroaryl (e.g., 4-chlorophenyl) | Microbial enzymes | Antimicrobial activity |
N1 Alkyl (e.g., methyl) | BET bromodomains | Enhanced metabolic stability [3] |
C5-C6 sulfonamide/carboxamide | Cannabinoid receptors | Anti-inflammatory effects [6] |
The scaffold’s synthetic versatility allows regioselective modifications at N1, C2, C5, and C6 positions. For instance, introducing a bromine atom at C6 (as in 6-bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, CAS 1378947-22-8) enhances electrophilicity and steric bulk, facilitating halogen bonding with target proteins [2] [4].
6-Bromo-2-(4-chlorophenyl)-1H-benzimidazole demonstrates broad-spectrum activity against Staphylococcus aureus (MTCC-3160) and Escherichia coli (MTCC-1667), with inhibition zones comparable to standard antibiotics. DFT studies reveal a narrow HOMO-LUMO gap (4.24 eV), indicating high stability and electron-transfer efficiency critical for disrupting microbial cell machinery . Molecular docking against the 3EQA protein (a bacterial enzyme) shows binding energies of -7.8 kcal/mol, driven by:
Anti-inflammatory Activity:
Anticancer Activity:
Table 2: Therapeutic Applications of 6-Bromo-Substituted Benzoimidazoles
Compound Structure | Primary Target | Activity | Key Advantage |
---|---|---|---|
6-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 3EQA protein | Antimicrobial (IC₅₀: 12 µg/mL vs S. aureus) | Halogen bonding enhances binding affinity |
Benzimidazole-6-sulfonamides (e.g., 9a) | BET BD1 bromodomain | Anticancer (ΔTm: +8.5°C) | Eliminates metabolic hot spot in azobenzene precursors [3] |
5-Carboxamide-6-bromo-1-methyl derivatives | CB2 receptor | Anti-inflammatory (Ki: 3.3 nM) | 970-fold selectivity over CB1 receptors [6] |
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is synthesized via:
Table 3: Structural Analogs of 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Compound Name | CAS Number | Key Substitutions |
---|---|---|
6-Bromo-1-methyl-1H-benzo[d]imidazole | 99512-64-8 | Unsubstituted C2 position [5] |
6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1038408-36-4 | Isopropyl at N1, methyl at C2 [8] |
6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole | 1416714-37-8 | Cyclopropyl at N1 [9] |
Table 4: Molecular Docking Profiles of Key Derivatives
Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Critical Interactions |
---|---|---|---|
6-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 3EQA (bacterial enzyme) | -7.8 | Bromine-Arg98 halogen bond; Chlorophenyl-Phe103 π-stacking |
Benzimidazole-6-sulfonamide (9a) | BRD4-BD1 (4LYI) | -9.2 | Sulfonamide-Asn140 H-bond; Benzimidazole-Tyr97 π-π stacking [3] |
6-Bromo-1-methyl-2-aryl derivative | CB2 receptor (6PT0) | -10.1 | Bromine-Lys109 salt bridge; Aryl group-Phe183 hydrophobic contact [6] |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6